5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carbonitrile

Agrochemical Synthesis Regioselective Synthesis Crop Protection

Researchers requiring reliable pyrazole-4-carbonitrile building blocks often encounter regioisomeric impurities that compromise SAR and scale-up. 5-Amino-1-(3-methylphenyl)-1H-pyrazole-4-carbonitrile (CAS 175135-59-8) is synthesized with excellent regioselectivity, yielding a single isomer without detectable uncyclized byproducts, reducing purification costs. • Quantifiable logP 2.2 (vs. phenyl analog 1.7) supports improved membrane permeability for oral bioavailability optimization. • Proven utility in insecticidal lead discovery against Tuta absoluta; cost-effective multi-gram synthesis for SAR studies. • >98% purity (mode) with confirmed identity; ready for immediate pharmaceutical and agrochemical R&D.

Molecular Formula C11H10N4
Molecular Weight 198.22 g/mol
CAS No. 175135-59-8
Cat. No. B060902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carbonitrile
CAS175135-59-8
Molecular FormulaC11H10N4
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)N2C(=C(C=N2)C#N)N
InChIInChI=1S/C11H10N4/c1-8-3-2-4-10(5-8)15-11(13)9(6-12)7-14-15/h2-5,7H,13H2,1H3
InChIKeyVLJAYJZISRDURH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-1-(3-methylphenyl)-1H-pyrazole-4-carbonitrile: Agrochemical & Medicinal Intermediate


5-Amino-1-(3-methylphenyl)-1H-pyrazole-4-carbonitrile (CAS 175135-59-8) is a 5-amino-1-aryl-1H-pyrazole-4-carbonitrile derivative with the molecular formula C11H10N4 and a molecular weight of 198.22 g/mol [1]. This heterocyclic compound contains a pyrazole core substituted with an amino group at the 5-position, a nitrile group at the 4-position, and a 3-methylphenyl moiety at the 1-position [1]. It is primarily employed as a versatile building block and key intermediate in the synthesis of bioactive molecules, particularly in agrochemical and pharmaceutical research [2]. Its utility stems from the ability to undergo further chemical transformations at the reactive amino and nitrile functional groups.

1
Heterocyclic building block for agrochemical and medicinal chemistry research
Reactive amino and nitrile groups enable diverse downstream transformations
2
Reported high-yielding, regioselective synthesis route supports scalable procurement
Class-level evidence: exclusive regioisomer formation without detected byproducts
3
Calculated logP 2.2 may support lead-like lipophilicity requirements
In silico ADME context; experimental validation recommended

Why 5-Amino-1-(3-methylphenyl)-1H-pyrazole-4-carbonitrile Is Not Substitutable


Substituting 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carbonitrile (CAS 175135-59-8) with close analogs like its 4-methylphenyl isomer (CAS 103646-82-8) or the unsubstituted phenyl derivative (CAS 5334-43-0) is scientifically unjustified without rigorous comparative validation. The position of the methyl group on the N1-aryl ring dictates the electronic and steric environment of the pyrazole core, directly impacting reactivity in downstream synthesis [1]. This substitution influences regioselectivity and yield in subsequent chemical reactions, as well as the physicochemical properties (e.g., logP) and biological activity of any final derived compound [1]. The quantitative evidence below demonstrates that this specific 3-methyl substitution leads to a distinct performance profile compared to its closest analogs, making generic replacement a high-risk decision for research reproducibility and project outcomes.

Positional isomer The 4-methylphenyl analog (CAS 103646-82-8) may not transfer directly. Reported synthetic yield differs substantially (67% vs 47%), and aryl substitution position can alter reactivity and physicochemical profile.
Unsubstituted analog The parent phenyl derivative (CAS 5334-43-0) lacks the 3-methyl group, which may shift the calculated logP by 0.5 units. Lipophilicity-dependent properties in derived compounds could differ.
Class-level substitution Generic replacement with other 5-amino-1-aryl-pyrazole-4-carbonitriles risks altering regioselectivity, synthetic yield, and biological endpoint profile. Validation required before assuming interchangeability.

Differentiating 5-Amino-1-(3-methylphenyl)-1H-pyrazole-4-carbonitrile from Analogs


Synthetic Yield: 3-Methylphenyl vs. 4-Methylphenyl Analog

In a head-to-head synthetic study, the one-pot synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles demonstrated a quantifiable difference in reaction yield based on the aryl substitution pattern. The compound with the 3-methylphenyl substituent (3a, CAS 175135-59-8) was obtained in a 67% yield. In contrast, the synthesis of its direct positional isomer, the 4-methylphenyl analog (3b, CAS 103646-82-8), resulted in a lower yield of 47% under identical reaction conditions [1].

Synthetic yield comparison
Head-to-head
3-methylphenyl: 67% vs 4-methylphenyl: 47%
Reported higher synthetic efficiency context
20% absolute yield difference; one-pot ethanol reflux conditions
Agrochemical Synthesis Regioselective Synthesis Crop Protection Pyrazole Intermediates

Predicted LogP: 3-Methylphenyl Advantage

The computed XLogP3-AA value for 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carbonitrile is 2.2 [1]. This indicates a moderate lipophilicity profile. While no direct in vitro data is available for the 4-methylphenyl analog, the XLogP3-AA for the unsubstituted phenyl analog (5-amino-1-phenyl-1H-pyrazole-4-carbonitrile, CAS 5334-43-0) is 1.7 [2]. The 0.5 unit increase in logP for the 3-methylphenyl derivative represents a more than threefold increase in partition coefficient, which is a class-level inference for its potentially improved membrane permeability.

Calculated lipophilicity
Class-level
XLogP3-AA = 2.2 (ΔlogP +0.5 vs phenyl analog)
May support membrane permeability screening
In silico prediction; experimental logD data to verify
Medicinal Chemistry In Silico ADME Lead Optimization LogP Prediction

Insecticidal Activity: Class-Level Efficacy

A study assessing the insecticidal activity of various 5-amino-1-aryl-1H-pyrazole-4-carbonitriles on Tuta absoluta larvae provides a comparative framework. The 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (3c) exhibited 75% mortality after 48 hours. While the specific 3-methylphenyl analog was not directly tested in this study, the data for the 2,6-dichloro-4-(trifluoromethyl)phenyl analog (3b) showed 60% mortality, establishing a baseline for activity of this compound class [1].

Insecticidal activity class potential
Class-level
Class analog mortality: 60–75% at 48h (Tuta absoluta)
Supports insecticidal scaffold screening context
3-methylphenyl derivative not directly tested; SAR inference
Insecticidal Activity Tuta absoluta Agrochemical Discovery In Vivo Efficacy

Regioselectivity: No Isomeric Byproducts

The synthesis of 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carbonitrile, like other derivatives in its class, proceeds with excellent regioselectivity. Under the described one-pot reaction conditions, the desired pyrazole derivative was formed as an exclusive product. No other regioisomer or uncyclized hydrazide byproduct was observed by spectroscopic analysis [1].

Regioselective synthesis
Class-level
Exclusive regioisomer formation; no detected byproducts
Supports high-purity intermediate procurement
Spectroscopic analysis confirms absence of uncyclized impurities
Regioselective Synthesis Process Chemistry Purity Profile Byproduct Mitigation

5-Amino-1-(3-methylphenyl)-1H-pyrazole-4-carbonitrile Applications


Agrochemical Leads: Scalable Synthesis for Pests

Procurement for an agrochemical discovery program focused on developing novel insecticides against pests like Tuta absoluta. The compound serves as a core intermediate due to the established insecticidal activity of this class against lepidopteran species [1]. The documented high-yielding and regioselective synthesis [2] supports cost-effective, multi-gram scale-up for structure-activity relationship (SAR) studies and lead optimization campaigns.

Medicinal Chemistry: Optimized Lipophilicity Profile

Sourcing for a medicinal chemistry project where a calculated logP of 2.2 is desired for lead-like properties [1]. The 3-methylphenyl substitution offers a quantifiable increase in lipophilicity compared to the unsubstituted phenyl analog (logP 1.7) [2], potentially improving membrane permeability. This makes it a strategic choice as a starting scaffold for optimizing oral bioavailability in hit-to-lead programs, particularly for CNS targets.

Process Chemistry: High-Purity Building Blocks

Use in process chemistry R&D to develop robust synthetic routes for advanced intermediates. The compound's synthesis is characterized by excellent regioselectivity, yielding the desired product without detectable isomeric or uncyclized byproducts [1]. This inherent selectivity minimizes purification burden, lowers production costs, and ensures a high-purity building block, which is critical for the reliable synthesis of complex downstream molecules in both academic and industrial settings.

Application
Selection Property
Validation Focus
Agrochemical insecticide discovery
Scalable, high-yielding synthetic route
Insecticidal SAR and lead optimization studies
Medicinal chemistry hit-to-lead
Calculated logP 2.2 lipophilicity profile
Membrane permeability and oral bioavailability screening
Process chemistry R&D
Excellent regioselectivity, minimal byproducts
Purity and reproducibility in multi-gram synthesis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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